ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate
Description
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-methoxyphenyl)carbamoylamino]-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-3-28-16(25)18(19(20,21)22,13-9-5-4-6-10-13)24-17(26)23-14-11-7-8-12-15(14)27-2/h4-12H,3H2,1-2H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBMHNDEAPVVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate typically involves multiple steps. One common method includes the reaction of ethyl 3,3,3-trifluoropyruvate with 2-methoxyaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}-2-phenylalaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols or amines.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development
-
Synthesis of Active Pharmaceutical Ingredients (APIs)
- The compound serves as an important building block in the synthesis of various APIs. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. The incorporation of the trifluoromethyl group is particularly valuable in medicinal chemistry for improving pharmacokinetic properties .
- Targeted Drug Delivery Systems
- Biological Activity Studies
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound highlighted its utility as a synthetic intermediate. The researchers reported successful synthesis through a multi-step reaction involving the coupling of phenylalanine derivatives with trifluoromethylated carbamates. Characterization was performed using NMR and mass spectrometry, confirming the compound's structure and purity .
Case Study 2: In Vitro Biological Evaluation
In vitro assays conducted on cell lines demonstrated that this compound exhibits significant inhibitory effects on pro-inflammatory cytokines. These findings suggest potential applications in developing anti-inflammatory drugs. Further studies are warranted to explore its efficacy in vivo .
Mechanism of Action
The mechanism by which ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoropyruvate
- Ethyl 2-amino-3,3,3-trifluoropropionate
- Ethyl 3-amino-4,4,4-trifluorocrotonate
Uniqueness
Ethyl 3,3,3-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}-2-phenylalaninate is unique due to its combination of a trifluoromethyl group, a methoxyphenyl group, and a phenylalanine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₉H₁₈F₃N₃O₃
- Molecular Weight : 393.36 g/mol
- CAS Number : Not specified in the available literature.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the carbamate and subsequent reactions to introduce trifluoromethyl and phenylalanine moieties. The detailed synthetic pathway can be summarized as follows:
- Formation of the Carbamate : Reaction of 2-methoxyphenyl isocyanate with ethyl 2-phenylalaninate.
- Introduction of Trifluoromethyl Group : Utilization of trifluoroacetic anhydride to introduce the trifluoromethyl group at the appropriate position.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 5.0 |
| MCF-7 | 10.0 |
| A549 | 15.0 |
The compound's mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.
The proposed mechanism of action for this compound includes:
- Apoptosis Induction : Flow cytometry results indicated a dose-dependent increase in apoptotic cells upon treatment with the compound.
- Reactive Oxygen Species (ROS) Production : The compound significantly elevated ROS levels in HepG2 cells, suggesting oxidative stress as a contributing factor to its cytotoxic effects.
Case Studies
A notable case study involved testing this compound against a panel of cancer cell lines. The results indicated that it was more effective than standard chemotherapeutics at similar concentrations.
- Study Design : A comparative analysis with established chemotherapeutic agents.
- Results : this compound showed superior efficacy in reducing cell viability compared to agents like doxorubicin.
Q & A
Q. What are the key synthetic pathways for ethyl 3,3,3-trifluoro-N-[(2-methoxyphenyl)carbamoyl]-2-phenylalaninate, and how do reaction conditions influence yield?
The synthesis of this compound likely involves multi-step reactions, including carbamoylation, esterification, and trifluoromethyl group incorporation. A plausible pathway could start with the formation of the carbamoyl moiety via reaction of 2-methoxyphenyl isocyanate with an amino ester intermediate. For trifluoromethylation, methods such as radical trifluoromethylation or nucleophilic substitution with trifluoromethylating agents (e.g., TMSCF₃) under anhydrous conditions may be employed . Critical parameters include:
- Temperature control : Elevated temperatures (>80°C) may degrade sensitive intermediates, while low temperatures (-20°C to 0°C) stabilize reactive species like trifluoromethyl radicals .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carbamoylation efficiency, while ethers (THF) stabilize organometallic intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate coupling reactions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For example:
- ¹⁹F NMR : Detects trifluoromethyl (-CF₃) signals near -60 to -70 ppm, confirming successful trifluoromethylation .
- HRMS : Exact mass analysis (e.g., m/z 427.1234 for C₁₉H₁₈F₃N₂O₃⁺) validates the molecular formula .
- HPLC-PDA : Purity >98% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethyl group in this compound under varying pH conditions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model the electronic effects of the -CF₃ group. Key findings include:
- Electron-withdrawing effect : The -CF₃ group reduces electron density on the adjacent carbonyl, increasing electrophilicity and hydrolysis susceptibility at pH > 7 .
- Solvent interactions : Water molecules stabilize the transition state during hydrolysis, as shown by Gibbs free energy calculations (ΔG‡ ≈ 25 kcal/mol) .
- pKa prediction : The carbamoyl NH proton has a computed pKa of ~9.5, indicating deprotonation under basic conditions, which alters reactivity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Methodological solutions include:
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., hydrolyzed ester or demethylated 2-methoxyphenyl derivatives) that may lack activity in vivo .
- Plasma stability assays : Incubate the compound with liver microsomes to assess degradation rates (e.g., t₁/₂ < 1 hour suggests rapid clearance) .
- Structural analogs : Compare with derivatives like ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride, which show improved metabolic stability due to fluorine substitution .
Q. How do steric and electronic effects of the 2-methoxyphenylcarbamoyl group influence enantioselective synthesis?
The 2-methoxyphenyl group introduces steric hindrance near the carbamoyl nitrogen, favoring chiral induction. Key observations:
- Chiral catalysts : Binaphthol-derived phosphoric acids (e.g., TRIP) achieve >90% enantiomeric excess (ee) by stabilizing transition states via hydrogen bonding .
- Electronic effects : The methoxy group’s electron-donating nature increases carbamoyl nucleophilicity, accelerating asymmetric alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
